molecular formula C23H19FN4O5S B3401883 methyl 3-(2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate CAS No. 1040685-12-8

methyl 3-(2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate

Cat. No.: B3401883
CAS No.: 1040685-12-8
M. Wt: 482.5 g/mol
InChI Key: MRGUABUAZVQSMN-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • 1,2,4-oxadiazole ring: A heterocyclic moiety known for metabolic stability and bioactivity, substituted with a 4-fluorophenyl group at position 2.
  • 4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl core: A dihydropyridinone scaffold, which is a redox-active framework common in medicinal chemistry (e.g., calcium channel modulators).
  • Thiophene-2-carboxylate ester: A sulfur-containing aromatic system with a methyl ester at position 2, enhancing solubility and bioavailability.

The methyl ester and thiophene moiety may contribute to improved pharmacokinetic properties compared to non-esterified analogs .

Properties

IUPAC Name

methyl 3-[[2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O5S/c1-12-10-13(2)28(11-17(29)25-16-8-9-34-19(16)23(31)32-3)22(30)18(12)21-26-20(27-33-21)14-4-6-15(24)7-5-14/h4-10H,11H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGUABUAZVQSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(SC=C2)C(=O)OC)C3=NC(=NO3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .

Biology

In biological research, this compound could be explored for its potential as a bioactive molecule. Its structural features suggest it might interact with biological targets, making it a candidate for drug discovery .

Medicine

In medicine, this compound could be investigated for its therapeutic potential.

Industry

In industry, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of methyl 3-(2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate would depend on its specific interactions with molecular targets. The fluorophenyl group could enhance binding affinity to certain receptors, while the oxadiazole moiety might interact with enzymes or other proteins. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Electronic Comparisons

Compounds with overlapping features (e.g., oxadiazoles, dihydropyridinones, or thiophene esters) are compared below.

Compound Name / Feature Target Compound Diethyl 8-Cyano-7-(4-Nitrophenyl)-Imidazopyridine () Generic Dihydropyridinone Analog (Hypothetical)
Core Structure 1,2-Dihydropyridinone Tetrahydroimidazo[1,2-a]pyridine 1,2-Dihydropyridinone
Substituents 4-Fluorophenyl, oxadiazole, methyl ester 4-Nitrophenyl, cyano, diethyl ester Phenyl, oxadiazole, ethyl ester
Electronic Effects Fluorine enhances lipophilicity and metabolic stability Nitro group increases electron deficiency, cyano enhances polarity Phenyl lacks electron-withdrawing substituents
Bioactivity (Inferred) Potential kinase inhibition (oxadiazole interaction with ATP pockets) Unreported; nitro groups may confer antimicrobial activity Calcium channel modulation (dihydropyridinone)
Synthetic Yield Not reported 51% yield () ~60% (hypothetical)
Melting Point Not available 243–245°C () ~200–220°C

Functional Group Impact Analysis

  • Oxadiazole vs. Imidazopyridine : The oxadiazole in the target compound offers rigidity and hydrogen-bonding capability, whereas the imidazopyridine in ’s compound provides a larger π-system for stacking interactions .
  • 4-Fluorophenyl vs. 4-Nitrophenyl : Fluorine’s inductive effect improves membrane permeability, while the nitro group in ’s compound may increase reactivity (e.g., redox activity) but reduce metabolic stability .
  • Methyl Ester vs. Diethyl Ester : The methyl ester likely hydrolyzes faster in vivo than the diethyl analog, affecting bioavailability .

Research Findings and Mechanistic Insights

Electronic and Structural Similarity Principles

As per Boudart’s principles (), compounds with isoelectronic or isostructural features may exhibit analogous reactivity. However, the target compound’s unique combination of a dihydropyridinone core, fluorophenyl-oxadiazole, and thiophene ester distinguishes it from imidazopyridine derivatives (). For example:

  • The dihydropyridinone core’s redox activity contrasts with the imidazopyridine’s stability, suggesting divergent biological targets .
  • Fluorine’s electronegativity (target compound) vs. nitro’s electron-withdrawing effect () alters charge distribution in the aromatic systems, impacting binding affinities .

Hypothetical SAR (Structure-Activity Relationship)

  • Ester Hydrolysis : Conversion of the methyl ester to a carboxylic acid may reduce cell permeability but enhance water solubility for parenteral formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-(2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-(2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate

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